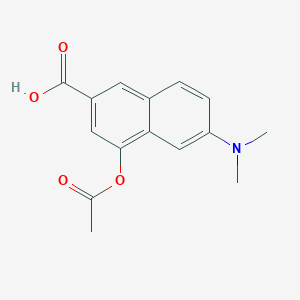
4-(Acetyloxy)-6-(dimethylamino)-2-naphthalenecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- is a complex organic compound with a unique structure that combines a naphthalene ring with carboxylic acid, acetyloxy, and dimethylamino functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- typically involves multiple steps, starting from naphthalene derivatives. One common method includes the acetylation of 2-naphthalenecarboxylic acid followed by the introduction of the dimethylamino group through a substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities.
化学反应分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as naphthols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols. Substitution reactions can result in various substituted naphthalene derivatives.
科学研究应用
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy and dimethylamino groups play crucial roles in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-: This compound lacks the dimethylamino group but shares similar structural features.
2-Naphthoic acid: A simpler compound with only the carboxylic acid group attached to the naphthalene ring.
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- is unique due to the presence of both acetyloxy and dimethylamino groups, which confer distinct chemical and biological properties
属性
分子式 |
C15H15NO4 |
|---|---|
分子量 |
273.28 g/mol |
IUPAC 名称 |
4-acetyloxy-6-(dimethylamino)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H15NO4/c1-9(17)20-14-7-11(15(18)19)6-10-4-5-12(16(2)3)8-13(10)14/h4-8H,1-3H3,(H,18,19) |
InChI 键 |
RECVRILPHDWBHW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C2C=C(C=CC2=CC(=C1)C(=O)O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





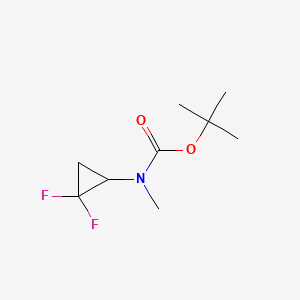
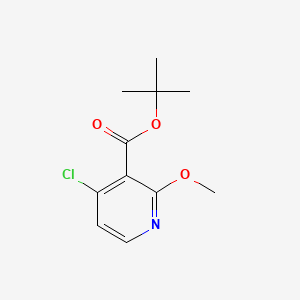
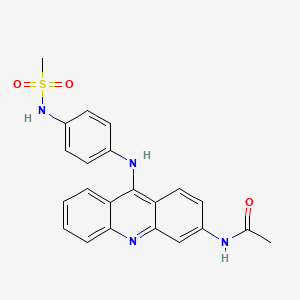


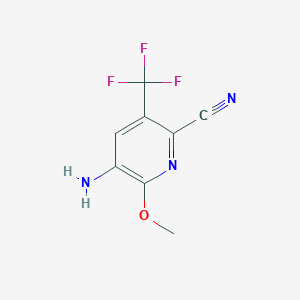
![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)


![1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)
![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)
